molecular formula C5H7ClOS2 B217789 Neorustmicin A CAS No. 100157-26-4

Neorustmicin A

Cat. No. B217789
CAS RN: 100157-26-4
M. Wt: 364.5 g/mol
InChI Key: MRDSIEAKMVLPRW-PWIIXOMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neorustmicin A is a type of aminoglycoside antibiotic that is derived from the bacterium Streptomyces rusticanus. It is known for its potent antibacterial activity against a wide range of gram-negative and gram-positive bacteria. This compound is a promising candidate for the development of new antibiotics due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Isolation and Identification of Neorustmicin Producing Strain

Neorustmicin A, isolated from marine actinomycete FIM03-1149, has been identified as a promising antifungal antibiotic. The strain exhibits specific morphological and biochemical characteristics, distinguishing it from other Micromonospora species. This discovery highlights the potential of this compound in antifungal applications (Jiang Hong, 2010).

Antifungal Activities of this compound

The antifungal compound FW03-1149, extracted and purified from Micromonospora sp. FIM03-1149, was identified as this compound. This compound demonstrates strong antifungal activities, suggesting its potential as a potent antifungal agent (Jiang Hong, 2009).

Nanomedicine Applications

While not directly linked to this compound, research in nanomedicine, including the development and use of nanoscale vehicles for drug delivery, is pertinent to the field of antibiotic research. Nanotechnology offers a platform for enhancing the delivery and efficacy of drugs like this compound (S. M. Moghimi, A. C. Hunter, J. C. Murray, 2005).

Pro-myogenic Factor and Muscle Growth

Neoruscogenin, a related compound to this compound, has been found to promote muscle fiber hypertrophy by inhibiting MSTN maturation and activating the Akt/mTOR pathway. This insight into the biological functions of related compounds can inform future research on this compound (Dingding Zhang et al., 2022).

Regulatory and Ethical Issues in Genomic Research

While not directly related to this compound, understanding the ethical and regulatory aspects of genomic research is essential in the field of pharmaceuticals and biomedicine. This knowledge is crucial for ensuring responsible development and application of new drugs and treatments (H. Aungst, J. Fishman, M. McGowan, 2017).

Translational Research Framework in Biomedicine

The AIBench framework, designed for rapid application development in biomedicine, could be instrumental in advancing research involving this compound by enabling efficient generation and deployment of biomedical applications (D. Glez-Peña et al., 2010).

Clinical Translation of Nanomedicine

Understanding the clinical translation of nanomedicine, including the development of nanomedicine products, is relevant to the future applications of this compound in medical contexts (Yuanzeng Min et al., 2015).

properties

CAS RN

100157-26-4

Molecular Formula

C5H7ClOS2

Molecular Weight

364.5 g/mol

IUPAC Name

(3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-3,7,9,13-tetramethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

InChI

InChI=1S/C21H32O5/c1-7-18-16(5)10-14(3)8-13(2)9-15(4)11-21(25,12-22)19(23)17(6)20(24)26-18/h9-10,13,17-18,22,25H,3,7-8,11-12H2,1-2,4-6H3/b15-9+,16-10+/t13-,17+,18-,21-/m0/s1

InChI Key

MRDSIEAKMVLPRW-PWIIXOMXSA-N

Isomeric SMILES

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/C[C@@](C(=O)[C@H](C(=O)O1)C)(CO)O)\C)C)/C

SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C

Canonical SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C

synonyms

galbonolide B
neorustmicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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